molecular formula C14H9BrClFO2 B2901607 5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde CAS No. 588692-20-0

5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde

Cat. No.: B2901607
CAS No.: 588692-20-0
M. Wt: 343.58
InChI Key: QGQNZBLTCQZGKM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 2-chloro-4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction Reactions: The aldehyde group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of substituted benzaldehyde derivatives.

    Oxidation: Formation of 5-bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid.

    Reduction: Formation of 5-bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzyl alcohol.

Scientific Research Applications

5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect protein function. This interaction can influence various biochemical pathways, making it a valuable tool in proteomics research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its reactivity and interaction with biological molecules. This makes it particularly useful in specialized research applications where such properties are desired.

Properties

IUPAC Name

5-bromo-2-[(2-chloro-4-fluorophenyl)methoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrClFO2/c15-11-2-4-14(10(5-11)7-18)19-8-9-1-3-12(17)6-13(9)16/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQNZBLTCQZGKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)COC2=C(C=C(C=C2)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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